2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]quinoxaline
Description
2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]quinoxaline is a quinoxaline derivative featuring a piperazine ring substituted with a 1,3-benzodioxol-5-ylmethyl group at the 4-position. The benzodioxole moiety in this compound may enhance lipophilicity and influence pharmacokinetic properties, such as membrane permeability and receptor binding.
Properties
IUPAC Name |
2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]quinoxaline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2/c1-2-4-17-16(3-1)21-12-20(22-17)24-9-7-23(8-10-24)13-15-5-6-18-19(11-15)26-14-25-18/h1-6,11-12H,7-10,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQFDARNWBSOCPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C4=NC5=CC=CC=C5N=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]quinoxaline (CAS No. 241146-76-9) is a chemical compound with the molecular formula and a molar mass of 348.4 g/mol. This compound has garnered attention due to its potential biological activities, particularly in the fields of cancer research and antimicrobial studies.
Anticancer Properties
Recent studies have indicated that quinoxaline derivatives exhibit significant anticancer activity. For instance, compounds structurally related to this compound have been shown to inhibit cancer cell proliferation through various mechanisms:
- Cell Cycle Arrest : Certain derivatives induce cell cycle arrest in the G1 phase, leading to reduced cell proliferation.
- Apoptosis Induction : These compounds can trigger apoptosis in cancer cells, which is crucial for effective cancer treatment.
Case Study : A study involving similar quinoxaline derivatives demonstrated their efficacy against breast cancer cell lines, showing IC50 values in the low micromolar range, indicating potent activity compared to standard chemotherapeutics like doxorubicin .
Antimicrobial Activity
Quinoxaline derivatives have also been evaluated for their antimicrobial properties. For example:
- Inhibition of Bacterial Growth : Compounds similar to this compound have shown promising results against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
- Mechanism of Action : The antimicrobial activity is believed to stem from the inhibition of bacterial DNA synthesis and disruption of cell membrane integrity.
Research Findings : A study reported that specific quinoxaline derivatives exhibited minimum inhibitory concentrations (MICs) as low as 0.5 µg/mL against resistant strains of Staphylococcus aureus .
Neuroprotective Effects
Emerging research suggests that quinoxaline derivatives may possess neuroprotective properties. These compounds are being investigated for their ability to modulate neurotransmitter systems and protect neuronal cells from oxidative stress.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of quinoxaline derivatives. Key structural features influencing activity include:
| Structural Feature | Influence on Activity |
|---|---|
| Piperazine Ring | Enhances binding affinity to targets |
| Benzodioxole Substituent | Modulates lipophilicity and solubility |
| Quinoxaline Core | Essential for biological activity |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of 2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]quinoxaline, highlighting differences in substituents, heterocyclic systems, and reported biological activities:
Key Structural and Functional Insights:
Electron-withdrawing groups (e.g., trifluoromethyl in ’s compound) may improve metabolic stability but reduce solubility .
Heterocyclic Modifications: Fused rings (e.g., pyrazino in Compound 12) can alter planar geometry, affecting DNA intercalation (relevant for anticancer activity) .
Biological Activity Trends: Antipsychotic Activity: Piperazinyl quinoxalines with chloro or methoxy groups (e.g., Compound 76) show potent dopamine/serotonin receptor modulation, critical for antipsychotic effects . Antimicrobial Activity: Brominated derivatives (e.g., Compound 12) exhibit broad-spectrum activity, possibly due to enhanced electrophilicity disrupting microbial enzymes .
Research Findings and Implications
Anticancer and Antimicrobial Potential:
- Piperazinoquinoxalines with halogen substituents (e.g., bromo, chloro) demonstrate dual anticancer and antimicrobial effects. Compound 12, for instance, showed efficacy against Staphylococcus aureus and breast cancer cell lines (MCF-7) .
- The benzodioxole group in the target compound may similarly enhance cytotoxicity by promoting reactive oxygen species (ROS) generation, a mechanism observed in benzodioxole-containing chemotherapeutics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
